![molecular formula C23H25ClN2O2 B2573710 (3Z)-3-[(4-chlorophenyl)methyl]-4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pent-3-en-2-one CAS No. 860783-85-3](/img/structure/B2573710.png)
(3Z)-3-[(4-chlorophenyl)methyl]-4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3Z)-3-[(4-chlorophenyl)methyl]-4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pent-3-en-2-one is a complex organic molecule that features a chlorophenyl group, an indole moiety, and a pentenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(4-chlorophenyl)methyl]-4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pent-3-en-2-one typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl and indole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(4-chlorophenyl)methyl]-4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pent-3-en-2-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like hydroxyl or amino groups.
Scientific Research Applications
(3Z)-3-[(4-chlorophenyl)methyl]-4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pent-3-en-2-one:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential pharmacological properties could be explored for the development of new therapeutic agents.
Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (3Z)-3-[(4-chlorophenyl)methyl]-4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pent-3-en-2-one exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes, depending on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (3Z)-3-[(4-chlorophenyl)methyl]-4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pent-3-en-2-one include other chlorophenyl derivatives, indole-based compounds, and pentenone analogs. Examples include:
- (3Z)-3-[(4-bromophenyl)methyl]-4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pent-3-en-2-one
- (3Z)-3-[(4-fluorophenyl)methyl]-4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pent-3-en-2-one
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
(Z)-3-[(4-chlorophenyl)methyl]-4-[2-(5-methoxy-1H-indol-3-yl)ethylamino]pent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O2/c1-15(21(16(2)27)12-17-4-6-19(24)7-5-17)25-11-10-18-14-26-23-9-8-20(28-3)13-22(18)23/h4-9,13-14,25-26H,10-12H2,1-3H3/b21-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYHVXGNUBJTKI-QNGOZBTKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(CC1=CC=C(C=C1)Cl)C(=O)C)NCCC2=CNC3=C2C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\CC1=CC=C(C=C1)Cl)/C(=O)C)/NCCC2=CNC3=C2C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[benzyl(methyl)amino]-6-fluoro-4H-thiochromen-4-one](/img/structure/B2573627.png)
![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(4-methoxybenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2573629.png)
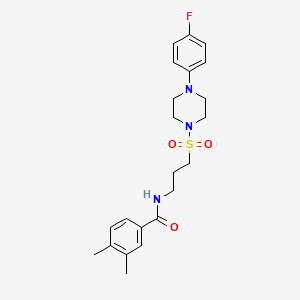
![3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-2-one](/img/structure/B2573632.png)

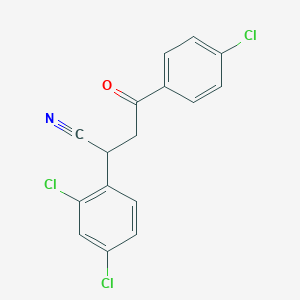
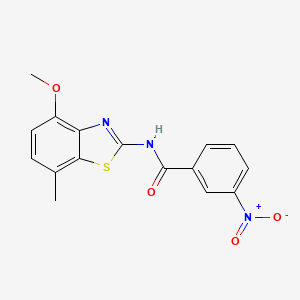
![6-Chloro-3-iodo-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B2573640.png)
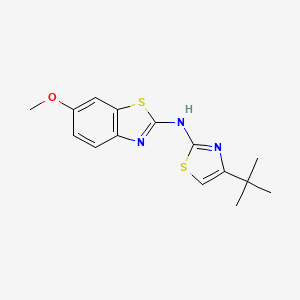
![2-(2-chloro-6-fluorophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide](/img/structure/B2573644.png)
![N-cyclopentyl-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2573645.png)
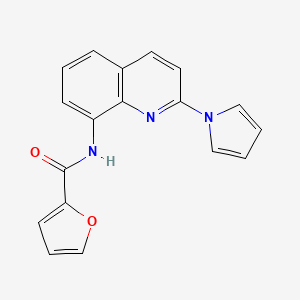
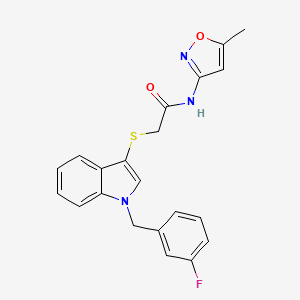
![[(3-Methoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2573650.png)
